cis-4-(Boc-amino)-1-methylcyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

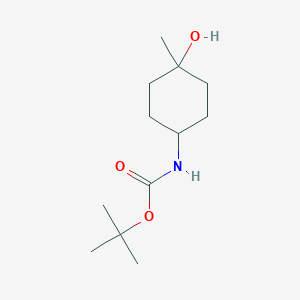

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXFTPOGGFHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169806 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233764-31-3 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol, an important building block in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and purification methods, presenting all quantitative data in a clear and accessible format.

Introduction

This compound, with the IUPAC name tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate, is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its specific stereochemistry and functional groups make it a key component for introducing a substituted cyclohexyl motif in drug candidates. This guide outlines the established synthetic route, which involves a Grignar-d reaction on a protected aminocyclohexanone, leading to the formation of a mixture of cis and trans isomers, followed by purification to isolate the desired cis isomer.

Synthetic Pathway

The primary route for the synthesis of this compound involves a two-step process starting from 4-aminocyclohexanol. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

The synthesis commences with the protection of the amino group of 4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the hydroxyl group to a ketone. The resulting 4-N-Boc-aminocyclohexanone then undergoes a Grignard reaction with methylmagnesium bromide to yield a diastereomeric mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol. The final step involves the separation of these isomers to isolate the pure cis product.

Experimental Protocols

Synthesis of 4-N-Boc-aminocyclohexanone

The starting material, 4-N-Boc-aminocyclohexanone, can be prepared from 4-aminocyclohexanol hydrochloride.

Reaction Scheme:

Caption: Synthesis of the ketone intermediate.

Protocol:

-

To a solution of 4-aminocyclohexanol hydrochloride in a suitable solvent (e.g., dichloromethane), a base such as poly guanidine is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

After completion of the reaction, the intermediate, 4-N-Boc-aminocyclohexanol, is obtained after filtration and removal of the solvent.

-

The crude 4-N-Boc-aminocyclohexanol is then dissolved in a suitable solvent, and an oxidizing agent, such as sodium hypochlorite solution, is added.

-

The mixture is stirred for 1-2 hours. After workup, which includes separation of the organic layer, washing, and drying, the solvent is removed to yield 4-N-Boc-aminocyclohexanone as a white solid.

Synthesis of this compound

The key step in the synthesis is the Grignard reaction, which introduces the methyl group and creates the tertiary alcohol.

Reaction Scheme:

Caption: Grignard reaction to form the target alcohol.

Protocol:

-

A solution of 4-N-Boc-aminocyclohexanone (e.g., 4.79 g, 22.5 mmol) in anhydrous tetrahydrofuran (THF) (190 ml) is cooled to 0°C in an ice bath.[1]

-

Methylmagnesium bromide (3 M solution in diethyl ether, e.g., 22.5 ml, 67.2 mmol) is added dropwise to the cooled solution.[1]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 6 hours.[1]

-

The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride and water.[1]

-

The mixture is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate.

-

The organic layer is washed with saturated ammonium chloride solution, dried over magnesium sulfate (MgSO₄), filtered, and concentrated to give the crude product as a mixture of cis and trans isomers.[1]

Purification

The separation of the cis and trans isomers is achieved by flash column chromatography.

Protocol:

-

The crude mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol is dissolved in a minimal amount of a suitable solvent.

-

The solution is loaded onto a silica gel column.

-

The isomers are separated by eluting with a solvent system such as petroleum ether and dichloromethane. The ratio of the solvents should be optimized to achieve the best separation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Compound | Starting Material | Reagents | Solvent | Yield | Purity |

| 4-N-Boc-aminocyclohexanone | 4-Aminocyclohexanol HCl | Boc Anhydride, Poly guanidine, NaOCl | Dichloromethane | High | >95% |

| cis/trans-4-(Boc-amino)-1-methylcyclohexanol | 4-N-Boc-aminocyclohexanone | Methylmagnesium bromide | THF/Diethyl ether | 53% (mixture)[1] | Mixture |

| This compound | cis/trans Mixture | - | Petroleum ether/Dichloromethane | - | >97% |

Characterization of this compound

The final product, this compound, is a white solid. Its identity and purity are confirmed by various analytical techniques.

| Property | Value |

| CAS Number | 233764-30-2 |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate |

| Appearance | White solid |

Logical Relationships in Synthesis

The successful synthesis of the target molecule is dependent on a series of logical relationships between the reaction steps.

Caption: Logical flow and dependencies of the synthetic steps.

This diagram illustrates that the initial Boc protection is crucial for preventing side reactions during the subsequent oxidation step. The formation of the ketone is a prerequisite for the Grignard reaction, which in turn produces the diastereomeric mixture that necessitates the final chromatographic separation to obtain the desired cis isomer.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and to perform thorough characterization of the final product.

References

A Comprehensive Technical Guide to cis-4-(Boc-amino)-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of cis-4-(tert-butoxycarbonylamino)-1-methylcyclohexanol, a key building block in medicinal chemistry and drug discovery. This document consolidates available data on its properties, provides context for its reactivity and stability, and outlines its potential applications.

Core Chemical Properties

cis-4-(Boc-amino)-1-methylcyclohexanol, with the CAS number 233764-30-2, is a white solid organic compound.[1] Its structure features a cyclohexane ring with a cis-relationship between the Boc-protected amine and the hydroxyl group. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile intermediate for the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | tert-Butyl (cis-4-hydroxycyclohexyl)carbamate |

| CAS Number | 233764-30-2[1] | 167081-25-6[3] |

| Molecular Formula | C12H23NO3[1] | C11H21NO3[3] |

| Molecular Weight | 229.32 g/mol [1] | 215.29 g/mol [3] |

| Appearance | White Solid[1] | White to Light Yellow Powder[4] |

| Boiling Point (Predicted) | 339.9 ± 31.0 °C[5] | 337.7 ± 31.0 °C[4] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | 1.06 ± 0.1 g/cm³[4] |

| pKa (Predicted) | Not Available | 12.36 ± 0.40[4] |

| Solubility | No experimental data available. Predicted to have limited solubility in water. | Slightly soluble in water.[4] |

Synthesis and Purification

A general protocol for the Boc protection of a related compound, 4-aminocyclohexanol, is described in a patent, which can be adapted for the synthesis of the target molecule.[6]

Illustrative Synthetic Workflow

The synthesis of this compound would logically follow the protection of the precursor amine.

Experimental Considerations

-

Reaction Conditions: The Boc protection of amines is typically carried out under mild conditions, often at room temperature.[6]

-

Purification: Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Column chromatography using silica gel is a common method for purifying compounds of this nature.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the three main components of the molecule: the Boc-protected amine, the tertiary alcohol, and the cyclohexane scaffold.

-

Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines, stable to a wide range of nucleophilic and basic conditions. It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. This orthogonal stability is a cornerstone of its utility in multi-step organic synthesis.

-

Hydroxyl Group: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification. The stereochemistry of the cyclohexane ring may influence the accessibility and reactivity of this group.

-

Cyclohexane Ring: The cyclohexane ring provides a rigid scaffold that influences the spatial arrangement of the functional groups. The cis configuration of the amino and hydroxyl groups is a key structural feature that can be exploited in the design of molecules with specific three-dimensional conformations.

The stability of the compound is generally good under standard storage conditions, though it should be stored in a cool, dry place away from strong acids and oxidizing agents.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable building blocks in medicinal chemistry. The substituted cyclohexanol motif is a common feature in many biologically active compounds. The ability to deprotect the amine and further functionalize it, combined with the stereochemical control offered by the cyclohexane ring, makes this compound a versatile starting material for the synthesis of novel drug candidates.

The introduction of the methyl group at the 1-position and the specific cis-stereochemistry can be crucial for achieving desired binding affinities and selectivities for biological targets. Such substituted aminocyclohexanols can serve as rigid scaffolds to orient pharmacophoric groups in a precise manner, which is a key strategy in rational drug design.

Logical Relationship in Drug Discovery

The utility of this compound in drug discovery follows a logical progression from a simple building block to a complex, biologically active molecule.

Spectral Data

While experimental spectral data for this compound is not widely published, representative spectra for related compounds can provide an indication of the expected signals.

Note: The following are predicted or representative spectral characteristics and should be confirmed with experimental data for the specific compound.

-

¹H NMR: Protons on the cyclohexane ring would appear in the aliphatic region (typically 1.0-2.0 ppm). The methyl group would likely be a singlet around 1.2 ppm. The proton attached to the nitrogen of the Boc group would appear as a broad singlet. The protons of the tert-butyl group would be a sharp singlet around 1.4 ppm.

-

¹³C NMR: The carbon atoms of the cyclohexane ring would appear in the range of 20-50 ppm. The quaternary carbon attached to the hydroxyl and methyl groups would be further downfield. The carbonyl carbon of the Boc group would be observed around 155 ppm, and the quaternary carbon of the tert-butyl group around 80 ppm.

-

FT-IR: Characteristic peaks would include a broad O-H stretch from the alcohol (around 3400 cm⁻¹), an N-H stretch from the carbamate (around 3300 cm⁻¹), C-H stretches from the aliphatic groups (around 2850-2950 cm⁻¹), and a strong C=O stretch from the carbamate (around 1680-1700 cm⁻¹).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined stereochemistry and the presence of orthogonally protected functional groups make it an attractive starting material for the creation of complex molecular architectures. While a comprehensive set of experimental data is not yet publicly available, this guide provides a solid foundation of its known properties and potential applications for researchers and drug development professionals. Further experimental investigation into its physical and chemical properties will undoubtedly enhance its utility in the scientific community.

References

- 1. This compound 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]

- 4. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE CAS#: 167081-25-6 [m.chemicalbook.com]

- 5. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | C12H23NO3 | CID 45098094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

Spectroscopic and Synthetic Overview of cis-4-(Boc-amino)-1-methylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

cis-4-(Boc-amino)-1-methylcyclohexanol, with the IUPAC name rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate, is a carbamate ester derivative of a substituted cyclohexanol.[1] The Boc (tert-butoxycarbonyl) protecting group makes it a stable intermediate for use in organic synthesis, particularly in the development of pharmaceutical compounds.

| Identifier | Value | Source |

| CAS Number | 233764-30-2 | [1] |

| Molecular Formula | C12H23NO3 | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate | [1] |

Spectroscopic Data

Authenticated NMR, IR, and MS spectra for this compound are not publicly available at this time. Spectroscopic analysis would be essential for the structural confirmation and purity assessment of this compound.

Expected Spectroscopic Characteristics (Hypothetical):

-

¹H NMR: Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group on the cyclohexane ring (singlet), protons on the cyclohexane ring (multiplets), the N-H proton of the carbamate (broad singlet), and the O-H proton of the alcohol (broad singlet). The stereochemistry would be confirmed by the coupling constants of the cyclohexane ring protons.

-

¹³C NMR: Resonances for the quaternary carbons of the tert-butyl group and the C1 of the cyclohexane ring, the methyl carbon, the carbons of the cyclohexane ring, and the carbonyl carbon of the Boc group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the O-H stretch of the alcohol (broad band around 3200-3600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) or protonated molecule ([M+H]⁺) would be expected, along with fragmentation patterns corresponding to the loss of the tert-butyl group, the Boc group, and water.

Experimental Protocols

Detailed, peer-reviewed experimental procedures for the synthesis of this compound have not been identified. A plausible synthetic route would involve the synthesis of the precursor amine, cis-4-amino-1-methylcyclohexanol, followed by its protection with a Boc group.

General Synthetic and Analytical Workflow:

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

This guide underscores the current gap in publicly available, detailed data for this compound. Researchers interested in this compound would likely need to perform its synthesis and spectroscopic characterization independently.

References

cis-4-(Boc-amino)-1-methylcyclohexanol CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(Boc-amino)-1-methylcyclohexanol, with the CAS Number 233764-30-2, is a niche chemical intermediate.[1] Its structure, featuring a protected amine and a hydroxyl group on a cyclohexane ring, makes it a potentially valuable building block in medicinal chemistry and drug discovery. The "cis" stereochemistry and the presence of a Boc (tert-butyloxycarbonyl) protecting group offer specific conformational constraints and synthetic handles for the construction of more complex molecules. This document provides a summary of its known properties and a generalized synthetic approach.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier and database sources.

| Property | Value | Source |

| CAS Number | 233764-30-2 | [1] |

| Molecular Formula | C12H23NO3 | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--(O)CC1 | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis Overview

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general synthetic strategy can be inferred from procedures for analogous compounds. A plausible approach involves the protection of the amino group of a precursor, cis-4-amino-1-methylcyclohexanol, using di-tert-butyl dicarbonate (Boc)₂O.

The following diagram illustrates a generalized workflow for this synthetic transformation.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a general procedure for the Boc protection of a primary amine, which would be applicable here, is as follows:

-

Dissolution: The starting material, cis-4-amino-1-methylcyclohexanol, is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: A non-nucleophilic base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O), usually dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C or room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, compounds with similar structural motifs are utilized as intermediates in the synthesis of pharmacologically active molecules. The Boc-protected amine allows for selective reactions at other positions of the molecule, and the hydroxyl group can be a handle for further functionalization or can participate in hydrogen bonding with biological targets. The Boc group can be easily removed under acidic conditions to reveal the primary amine for subsequent coupling reactions.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data and specific use cases are limited in publicly accessible resources, its structure suggests utility as a building block for more complex molecules. Further research and publication are needed to fully elucidate its synthetic utility and potential applications in drug discovery and development.

References

A Comprehensive Technical Review of cis-4-(Boc-amino)-1-methylcyclohexanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(Boc-amino)-1-methylcyclohexanol, with the IUPAC name rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate, is a key synthetic intermediate in medicinal chemistry. Its rigid cyclohexyl scaffold and orthogonally protected functional groups—a Boc-protected amine and a tertiary alcohol—make it a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive review of its chemical properties, synthesis, and notable applications, with a focus on detailed experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. While detailed spectroscopic data is not widely published in peer-reviewed journals, typical characterization data can be inferred from related structures and supplier technical data sheets.

| Property | Value | Source |

| CAS Number | 233764-30-2 | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--(O)CC1 | [1] |

Synthesis

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves the protection of the amino group of the corresponding amino alcohol, cis-4-amino-1-methylcyclohexanol.

Experimental Protocol: Boc Protection of cis-4-Amino-1-methylcyclohexanol

This protocol is based on standard procedures for the Boc protection of amines.

Materials:

-

cis-4-Amino-1-methylcyclohexanol (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (Et₃N) or another suitable base (1.2 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve cis-4-amino-1-methylcyclohexanol in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (e.g., triethylamine) to the solution and stir for 10-15 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: While a specific yield for this reaction is not documented in the available literature, similar Boc protection reactions typically proceed with high yields, often in the range of 85-95%.

Applications in Drug Discovery

The primary application of this compound lies in its use as a versatile building block for the synthesis of pharmaceutically active compounds. The cis-relationship of the amino and hydroxyl groups on the cyclohexane ring provides a specific stereochemical scaffold that is often sought after in drug design.

Role as an Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

While direct evidence of this compound in the synthesis of marketed JAK inhibitors like Tofacitinib is not explicitly detailed in the public domain, its structural motifs are highly relevant to the synthesis of analogues and novel compounds within this class. The synthesis of Tofacitinib and other JAK inhibitors often involves piperidine or azaspirocyclic cores, which can be accessed from appropriately functionalized cyclohexylamine derivatives.

The logical workflow for utilizing this intermediate in the synthesis of a hypothetical JAK inhibitor is outlined below.

Caption: Synthetic pathway for a hypothetical JAK inhibitor.

In this conceptual workflow, the tertiary alcohol of this compound is first activated, for example, by conversion to a mesylate or tosylate. Subsequent intramolecular nucleophilic attack by the deprotected amine (after removal of the Boc group) or a derivative thereof would lead to the formation of a key azaspirocyclic intermediate. This intermediate can then be coupled with the core heterocyclic structure, such as a pyrazolopyrimidine, common to many JAK inhibitors, to yield the final drug candidate.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined stereochemistry and orthogonally protected functional groups make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. While detailed public data on its synthesis and applications are somewhat limited, its structural features suggest a significant potential for its use in the development of next-generation therapeutics. Further disclosure of its use in patent literature and research articles is anticipated as the exploration of novel chemical matter for challenging biological targets continues to expand.

References

The Formation of cis-4-(Boc-amino)-1-methylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation mechanism of cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document outlines the core synthetic pathway, delves into the reaction mechanism, presents detailed experimental protocols, and summarizes key quantitative data.

Introduction

This compound is a chiral building block characterized by a cyclohexane scaffold bearing a protected amine and a tertiary alcohol. The specific cis-stereochemistry between the aminomethyl and hydroxyl groups is crucial for its application in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). Understanding the mechanism of its formation is paramount for optimizing its synthesis, controlling stereoselectivity, and ensuring high purity.

Synthetic Pathway Overview

The most direct and common synthetic route to this compound proceeds through a two-step sequence starting from 4-aminocyclohexanol. The overall transformation involves the protection of the amino group, followed by the oxidation of the secondary alcohol to a ketone, and finally, a stereoselective nucleophilic addition of a methyl group to the carbonyl carbon.

Caption: Overall synthetic workflow for this compound.

Detailed Mechanism of Formation

The key to the formation of the target molecule lies in the final methylation step. The stereochemical outcome of this reaction is governed by the principles of nucleophilic addition to substituted cyclohexanones.

Conformational Analysis of the Intermediate

The intermediate, 4-(Boc-amino)cyclohexanone, exists predominantly in a chair conformation. Due to the steric bulk of the Boc-amino group, it preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational preference is a critical factor in determining the facial selectivity of the subsequent nucleophilic attack.

Nucleophilic Addition of the Methyl Group

The addition of a methyl group is typically achieved using a Grignard reagent (methylmagnesium bromide, MeMgBr) or methyllithium (MeLi). These reagents act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the cyclohexanone. The attack can occur from two faces:

-

Axial Attack: The nucleophile approaches from a direction parallel to the axis of the cyclohexane ring.

-

Equatorial Attack: The nucleophile approaches from the plane of the cyclohexane ring.

The formation of this compound, where the newly formed hydroxyl group is cis to the Boc-amino group, is a result of the interplay between steric hindrance and electronic effects in the transition state. With the large Boc-amino group in the equatorial position, axial attack is generally favored as it avoids steric clash with the adjacent axial hydrogens. This leads to the formation of the desired cis product.

Caption: Proposed mechanism for the formation of the cis-isomer via axial attack.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and desired scale.

Synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate

-

Materials: 4-aminocyclohexanol, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.

-

Procedure:

-

Dissolve 4-aminocyclohexanol in a mixture of DCM and water.

-

Add a solution of NaOH and cool the mixture to 0 °C.

-

Slowly add a solution of (Boc)₂O in DCM while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl (4-hydroxycyclohexyl)carbamate.

-

Synthesis of tert-butyl (4-oxocyclohexyl)carbamate

-

Materials: tert-butyl (4-hydroxycyclohexyl)carbamate, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite.

-

Procedure:

-

Dissolve tert-butyl (4-hydroxycyclohexyl)carbamate in anhydrous DCM.

-

Add PCC in one portion and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (4-oxocyclohexyl)carbamate as a white solid.

-

Synthesis of this compound

-

Materials: tert-butyl (4-oxocyclohexyl)carbamate, Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether.

-

Procedure:

-

Dissolve tert-butyl (4-oxocyclohexyl)carbamate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add MeMgBr solution dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the desired cis-isomer.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Note that yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

| Step | Reactant | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| Boc Protection | 4-Aminocyclohexanol | 4-(Boc-amino)cyclohexanol | 85-95 | >98 | NMR, LC-MS |

| Oxidation | 4-(Boc-amino)cyclohexanol | 4-(Boc-amino)cyclohexanone | 80-90 | >98 | NMR, LC-MS |

| Methylation | 4-(Boc-amino)cyclohexanone | This compound | 60-75 | >99 | NMR, LC-MS, HPLC |

Conclusion

The formation of this compound is a well-established synthetic sequence that relies on fundamental organic transformations. The stereochemical outcome of the final methylation step is a key consideration and is primarily directed by the steric influence of the equatorial Boc-amino substituent, which favors axial attack of the methyl nucleophile. Careful control of reaction conditions and rigorous purification are essential for obtaining the desired cis-isomer in high yield and purity. This technical guide provides a comprehensive overview to aid researchers and drug development professionals in the successful synthesis and application of this important chemical intermediate.

The Strategic Application of cis-4-(Boc-amino)-1-methylcyclohexanol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutics with enhanced efficacy and specificity has led medicinal chemists to explore a vast chemical space. Within this landscape, chiral cyclic scaffolds have emerged as privileged structures, capable of presenting functional groups in well-defined three-dimensional orientations. Among these, the cis-4-aminocyclohexanol moiety has garnered significant attention as a versatile building block in the synthesis of complex bioactive molecules. This technical guide focuses on the potential applications of a key derivative, cis-4-(Boc-amino)-1-methylcyclohexanol , a valuable intermediate in the generation of next-generation therapeutics. Its unique stereochemistry and functional group handles make it an attractive starting material for the synthesis of compounds targeting a range of biological pathways, most notably the Janus kinase (JAK) signaling cascade implicated in various inflammatory diseases and cancers.

Physicochemical Properties and Synthetic Accessibility

This compound is a white to off-white solid, characterized by the presence of a Boc-protected amine and a tertiary alcohol on a cyclohexane ring with a cis stereochemical relationship between the two functional groups. The methyl group at the C-1 position introduces an additional stereocenter and steric element that can be exploited in molecular design.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| CAS Number | 233764-30-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

The synthesis of N-protected cis-4-aminocyclohexanol derivatives has been a subject of considerable research, with various methods developed to achieve high diastereoselectivity. One notable approach involves the diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol through a reductive ring-opening of a bicyclic intermediate, which can be performed using a continuous flow process.[1] This method offers high selectivity and efficiency, making such building blocks readily accessible for drug discovery programs.

Core Application: A Scaffold for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is pivotal in regulating immune responses, hematopoiesis, and cellular growth. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and malignancies. Consequently, the development of small molecule JAK inhibitors has become a major focus in pharmaceutical research.

The cis-4-aminocyclohexanol scaffold has proven to be a highly effective core for the design of potent and selective JAK inhibitors. The cyclohexane ring serves as a rigid scaffold to orient key pharmacophoric elements, while the amino group provides a crucial interaction point with the hinge region of the kinase domain.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the cytokine receptor. These newly created phosphotyrosine residues serve as docking sites for STAT proteins. Upon binding, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.

Representative Experimental Protocol: Synthesis of a JAK Inhibitor Precursor

The following is a representative experimental protocol for the synthesis of a key intermediate for a JAK inhibitor, illustrating the utility of a cis-4-aminocyclohexanol derivative. This protocol is adapted from general procedures found in the medicinal chemistry literature for the synthesis of related compounds.

Step 1: Deprotection of this compound

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford cis-4-amino-1-methylcyclohexanol.

Step 2: Nucleophilic Aromatic Substitution with a Heterocyclic Core

-

To a solution of cis-4-amino-1-methylcyclohexanol (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a di-substituted pyrimidine or pyrazole core (e.g., 2,4-dichloropyrimidine) (1.0 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired JAK inhibitor precursor.

Conclusion and Future Perspectives

This compound represents a strategically important building block for the synthesis of complex, biologically active molecules. Its application as a core scaffold in the development of JAK inhibitors highlights its value in modern drug discovery. The well-defined stereochemistry and versatile functional groups of this intermediate allow for the precise positioning of pharmacophoric elements, leading to compounds with high potency and selectivity. As our understanding of complex signaling pathways continues to grow, the demand for such chiral building blocks will undoubtedly increase, paving the way for the discovery of novel therapeutics for a wide range of diseases. Further exploration of this and related scaffolds is warranted to unlock their full potential in the development of the next generation of medicines.

References

An In-depth Technical Guide to cis-4-(Boc-amino)-1-methylcyclohexanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-4-(tert-butoxycarbonylamino)-1-methylcyclohexanol, a valuable building block in medicinal chemistry. The document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and explores its potential applications in drug discovery, particularly in the development of anti-inflammatory and antitumor agents. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is visualized using the DOT language.

Introduction

cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol, often referred to as rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate, is a carbamate-protected amino alcohol. Its structural features, specifically the cis-relationship between the amino and hydroxyl groups on a cyclohexane scaffold, make it a crucial intermediate in the synthesis of complex molecular architectures. The presence of the Boc protecting group allows for selective chemical transformations, a key attribute in multi-step organic synthesis. While the history of its specific discovery is not extensively documented in readily available literature, its utility can be inferred from the applications of its parent compound, cis-4-(Boc-amino)cyclohexanol, which serves as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines, compounds with potential anti-inflammatory and antitumor properties[1]. This guide aims to consolidate the available information and present a detailed technical resource for researchers utilizing this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of cis-4-(Boc-amino)-1-methylcyclohexanol is provided in the table below. This data has been compiled from various chemical supplier databases and computational predictions.

| Property | Value |

| CAS Number | 233764-30-2[2] |

| Molecular Formula | C₁₂H₂₃NO₃[2] |

| Molecular Weight | 229.32 g/mol [2] |

| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate[2] |

| Appearance | White solid[2] |

| Purity | 97%[2] |

| Storage | Store at 0-8 °C[2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly accessible scientific literature, a highly plausible and commonly employed synthetic route involves the nucleophilic addition of a methyl group to the corresponding ketone precursor, tert-butyl (4-oxocyclohexyl)carbamate. Organometallic reagents such as Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents (e.g., methyllithium) are well-suited for this transformation. The stereochemical outcome, yielding the cis isomer, is influenced by the steric hindrance of the axial positions, directing the nucleophilic attack from the equatorial face of the cyclohexanone ring.

Proposed Synthetic Pathway

The logical workflow for the synthesis of this compound from tert-butyl (4-oxocyclohexyl)carbamate is depicted below.

References

An In-depth Technical Guide to cis-4-(Boc-amino)-1-methylcyclohexanol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-4-(Boc-amino)-1-methylcyclohexanol, its derivatives, and analogs. The focus is on the synthesis, potential biological relevance, and experimental protocols related to this class of compounds, which are of interest in medicinal chemistry and drug discovery.

Introduction

The this compound scaffold is a valuable building block in organic synthesis, particularly for the development of bioactive molecules. The cyclohexane core provides a rigid framework that can be functionalized to explore chemical space and optimize interactions with biological targets. The presence of a Boc-protected amine and a tertiary alcohol offers versatile handles for further chemical modifications. Notably, the 4-aminocyclohexanol moiety is a key structural feature in several Janus kinase (JAK) inhibitors, highlighting the potential of its derivatives in the development of therapeutics for inflammatory diseases and cancer.

Chemical Properties and Data

The core compound, this compound, possesses the following chemical properties:

| Property | Value |

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| CAS Number | 233764-30-2 |

| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--(O)CC1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 4-aminocyclohexanol. The general synthetic strategy involves Boc protection of the amine, oxidation of the secondary alcohol to a ketone, and subsequent methylation via a Grignard reaction.

General Synthetic Workflow

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Boc Protection of 4-Aminocyclohexanol

This protocol describes the protection of the amino group of 4-aminocyclohexanol using di-tert-butyl dicarbonate (Boc anhydride).

-

Materials:

-

4-Aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 4-aminocyclohexanol (1.0 eq) in THF or DCM in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution and stir at room temperature.

-

Slowly add a solution of Boc anhydride (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Protocol 2: Oxidation to 4-(Boc-amino)cyclohexanone

This protocol outlines the oxidation of the secondary alcohol to a ketone.

-

Materials:

-

cis-4-(Boc-amino)cyclohexanol

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Dichloromethane (DCM) as solvent

-

Silica gel

-

Standard laboratory glassware for anhydrous reactions

-

-

Procedure (using PCC):

-

Dissolve cis-4-(Boc-amino)cyclohexanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude ketone.

-

Purify by column chromatography if necessary.

-

Protocol 3: Grignard Reaction to form this compound

This protocol describes the addition of a methyl group to the ketone via a Grignard reaction.

-

Materials:

-

4-(Boc-amino)cyclohexanone

-

Methylmagnesium bromide (CH₃MgBr) solution in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF as reaction solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware for anhydrous reactions

-

-

Procedure:

-

Dissolve 4-(Boc-amino)cyclohexanone (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to isolate the desired cis-isomer.

-

Biological Relevance and Signaling Pathways

While direct biological activity data for this compound is scarce, the structural motif of 4-aminocyclohexanol is a key component of several clinically important Janus kinase (JAK) inhibitors. This suggests that derivatives of this compound could be valuable intermediates in the synthesis of novel JAK inhibitors.

The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.

The key steps of the JAK-STAT pathway are as follows:

-

Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to trans-phosphorylate and activate each other.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

-

STAT Recruitment and Phosphorylation: The phosphorylated receptor tails serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are recruited via their SH2 domains. The JAKs then phosphorylate the bound STATs.

-

STAT Dimerization and Nuclear Translocation: The phosphorylated STATs dissociate from the receptor, dimerize, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[2]

Caption: The JAK-STAT signaling pathway and the potential point of inhibition.

Derivatives of this compound could be designed to bind to the ATP-binding pocket of JAKs, thereby preventing their phosphorylation and subsequent activation of the downstream signaling cascade. The specific stereochemistry and functional groups of the cyclohexanol core are crucial for achieving potent and selective inhibition.

Conclusion

This compound is a synthetically valuable building block with significant potential in medicinal chemistry. While direct biological data for this specific compound is limited, its structural relationship to known JAK inhibitors makes it an attractive starting point for the development of novel therapeutics targeting the JAK-STAT pathway. The experimental protocols provided in this guide offer a foundation for the synthesis and further derivatization of this and related compounds, enabling researchers to explore their potential in drug discovery programs.

References

An In-depth Technical Guide on the Thermodynamic Properties of cis-4-(Boc-amino)-1-methylcyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol is a bifunctional organic molecule incorporating a cyclohexane ring, a carbamate-protected amine (Boc-amino), and a tertiary alcohol. Its stereochemistry and the interplay of its functional groups are crucial in determining its physical, chemical, and biological properties. Understanding the thermodynamic properties of this molecule is essential for applications in medicinal chemistry and drug development, where stability, conformation, and intermolecular interactions play a pivotal role.

This technical guide delineates the theoretical framework for the thermodynamic stability of cis-4-(Boc-amino)-1-methylcyclohexanol, outlines established experimental protocols for determining its thermodynamic parameters, and provides a qualitative assessment of its expected thermodynamic behavior based on structurally related compounds.

Theoretical Thermodynamic Considerations

The thermodynamic properties of this compound are primarily governed by its conformational preferences, intramolecular interactions, and the inherent stability of its functional groups.

Conformational Analysis and Stability

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. For cis-1,4-disubstituted cyclohexanes, one substituent must be in an axial position while the other is equatorial.

The relative stability of the two possible chair conformations of this compound is determined by the steric strain introduced by the axial substituent. Generally, placing a bulkier group in the equatorial position is energetically more favorable to avoid 1,3-diaxial interactions.[1][2] The A-value of a substituent quantifies the energy difference between its axial and equatorial orientations. While specific A-values for the Boc-amino and methyl/hydroxyl groups on the same carbon are not available, it is a general principle that bulkier groups prefer the equatorial position.

A related compound, cis-4-aminocyclohexanol, exists in an equilibrium of two chair conformations, each with one axial and one equatorial group.[3] The conformer with the bulkier amino group in the equatorial position is slightly favored.[3] For this compound, the tert-butyl group of the Boc moiety significantly increases its steric bulk, making the conformation where the Boc-amino group is equatorial highly favored.

Intramolecular Hydrogen Bonding

In the conformation where the hydroxyl group is axial and the Boc-amino group is equatorial, there is a potential for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the Boc group. This interaction can partially offset the destabilizing steric effects of the axial substituent.[4][5] The presence and strength of such a bond would influence the molecule's overall enthalpy and entropy.

Thermal Stability of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions and can also be removed thermally.[6][7] The thermal deprotection of N-Boc protected amines can occur without a catalyst at elevated temperatures.[8] This inherent thermal instability is a critical thermodynamic property, suggesting that this compound may undergo decomposition upon heating, which would be observable in calorimetric measurements.

Estimated Thermodynamic Data

While experimental data for the target molecule is unavailable, the following table summarizes expected trends and data for analogous compounds to provide a qualitative understanding.

| Thermodynamic Property | Analogous Compound | Reported Value/Expected Trend for this compound | Citation |

| Gibbs Free Energy of Conformational Isomerism (ΔG°) | cis-4-aminocyclohexanol | The diequatorial conformer is more stable. For the cis isomer, an equilibrium exists with one axial and one equatorial group. The conformer with the bulkier Boc-amino group in the equatorial position is expected to be significantly more stable. | [3] |

| Enthalpy of Formation (ΔfH°) | No direct data available | The enthalpy of formation will be influenced by the steric strain of the cis conformation and any stabilizing intramolecular hydrogen bonds. It is expected to be less negative (less stable) than its trans isomer. | |

| Molar Entropy (S°) | No direct data available | The entropy will be influenced by the molecule's flexibility and the number of accessible conformations. The cis isomer may have a slightly lower entropy than the trans isomer due to conformational restrictions. | |

| Heat Capacity (Cp) | General organic compounds | The heat capacity is expected to increase with temperature.[9][10] |

Experimental Protocols for Thermodynamic Characterization

The following are detailed methodologies for key experiments that could be employed to determine the thermodynamic properties of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a versatile technique for measuring heat capacity, enthalpies of phase transitions (e.g., melting), and studying thermal stability.[11][12][13][14]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of crystalline this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 300 °C) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Heat Capacity (Cp): Determined from the heat flow signal.

-

Enthalpy of Fusion (ΔfusH): Calculated from the area of the melting peak.

-

Melting Point (Tm): The temperature at the peak of the melting endotherm.

-

Decomposition: Exothermic or endothermic events at higher temperatures can indicate thermal decomposition of the Boc group.

-

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.[15][16][17]

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample (approx. 1 g) is placed in a crucible inside a high-pressure stainless steel vessel ("bomb"). A known length of ignition wire is placed in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with excess pure oxygen (e.g., 30 atm).

-

Calorimeter Assembly: The bomb is placed in a container with a known volume of water. The entire assembly is thermally insulated.

-

Combustion: The sample is ignited by passing an electric current through the wire.

-

Temperature Measurement: The temperature of the water is monitored with high precision before and after combustion.

-

Data Analysis:

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

-

The standard enthalpy of formation is calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[18]

-

Calculation of Gibbs Free Energy and Entropy

The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°).[19][20][21][22]

Methodology:

-

Determine ΔfH°: As described in the bomb calorimetry protocol.

-

Determine S°: The standard molar entropy can be determined by measuring the heat capacity from near absolute zero to the standard temperature (298.15 K) using adiabatic calorimetry and integrating the C_p/T vs. T curve.

-

Calculate ΔfG°: The standard Gibbs free energy of formation is calculated using the following equation: ΔfG° = ΔfH° - TΔS° where T is the standard temperature (298.15 K) and ΔS° is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements in their standard states.

Visualizations

Conformational Equilibrium

The following diagram illustrates the chair-flip equilibrium for this compound.

Caption: Chair-flip equilibrium showing the more stable conformer with the bulky Boc-amino group equatorial.

Experimental Workflow for Thermodynamic Analysis

The diagram below outlines the general workflow for the experimental determination of the key thermodynamic properties of an organic compound.

Caption: Workflow for determining thermodynamic properties from experimental measurements.

Conclusion

While direct experimental thermodynamic data for this compound is currently lacking in the scientific literature, a robust theoretical framework based on conformational analysis and analogy to similar compounds allows for a qualitative understanding of its thermodynamic properties. The cis configuration inherently introduces steric strain, which is expected to make it thermodynamically less stable than its trans counterpart. The conformational equilibrium is predicted to strongly favor the isomer with the bulky Boc-amino group in the equatorial position. The potential for intramolecular hydrogen bonding may offer some degree of stabilization. The thermal lability of the Boc group is a key characteristic that will influence its behavior at elevated temperatures.

The experimental protocols detailed in this guide, including Differential Scanning Calorimetry and Bomb Calorimetry, provide a clear path for the future acquisition of precise quantitative data for this compound. Such data would be invaluable for its application in drug design and development, enabling a deeper understanding of its stability, solubility, and binding interactions.

References

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mt.com [mt.com]

- 10. srd.nist.gov [srd.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. biopchem.education [biopchem.education]

- 16. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistry.montana.edu [chemistry.montana.edu]

- 18. jpyro.co.uk [jpyro.co.uk]

- 19. GIBBS ENERGY OF FORMATION | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 20. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 21. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 22. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes and Protocols: The Utility of cis-4-(Boc-amino)-1-methylcyclohexanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utilization of cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable intermediate in the preparation of substituted pyrimidine derivatives, which are of interest in medicinal chemistry. The protocols outlined below are based on established synthetic transformations, offering a practical guide for laboratory implementation.

Application 1: Synthesis of a Precursor for Substituted Pyrimidine Derivatives

This compound serves as a key building block for introducing a substituted cyclohexyl motif onto heterocyclic scaffolds. A primary application involves its preparation and subsequent use in the synthesis of aminopyrimidines, which can be further functionalized.

A common synthetic route involves the Grignard reaction of 4-N-Boc-aminocyclohexanone with a methylating agent to produce a diastereomeric mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol. This mixture can then be deprotected and utilized in subsequent reactions.

Experimental Protocols

Protocol 1.1: Synthesis of tert-butyl (4-hydroxy-4-methylcyclohexyl)carbamate (Mixture of cis and trans isomers)

This protocol describes the synthesis of a mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol via a Grignard reaction.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-N-Boc-aminocyclohexanone | 213.28 | 4.79 g | 22.5 mmol |

| Methylmagnesium bromide (3 M in diethyl ether) | - | 22.5 mL | 67.2 mmol |

| Tetrahydrofuran (THF) | 72.11 | 190 mL | - |

| Saturated aqueous ammonium chloride | - | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

A solution of 4-N-Boc-aminocyclohexanone (4.79 g, 22.5 mmol) in tetrahydrofuran (190 mL) is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide (3 M solution in diethyl ether, 22.5 mL, 67.2 mmol) is added to the cooled solution.

-

The ice bath is removed, and the reaction mixture is stirred at room temperature for 6 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride and water.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the crude product.

Purification:

The crude product can be purified by flash chromatography, eluting with a mixture of hexanes and ethyl acetate.

Logical Workflow for Protocol 1.1

References

Application Notes and Protocols for the Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable intermediate in the development of novel therapeutics. The protocol is based on established methods for the protection of amino groups and is intended for use by qualified laboratory personnel.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry. The cis-configuration of the amino and hydroxyl groups on the cyclohexane ring provides a specific stereochemical scaffold that can be exploited to achieve desired binding affinities and pharmacological profiles in drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions. This compound serves as a key intermediate for the synthesis of more complex molecules, including enzyme inhibitors and modulators of protein-protein interactions.

Physicochemical Data

A summary of the key quantitative data for the final product is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Purity | 97% | [1] |

| CAS Number | 233764-30-2 | [1] |

Experimental Protocol: Synthesis of this compound

This protocol details the protection of the amino group of cis-4-amino-1-methylcyclohexanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

cis-4-Amino-1-methylcyclohexanol (Starting Material)[2]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Water (deionized)

-

Pentane

-

Saturated aqueous sodium bicarbonate solution

-

Potassium hydrogen sulfate

-

Ethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer, prepare a solution of sodium hydroxide (1.1 equivalents) in water.

-

Dissolution of Starting Material: With stirring, add cis-4-amino-1-methylcyclohexanol (1.0 equivalent) to the sodium hydroxide solution at ambient temperature. Following dissolution, add tert-butyl alcohol to the mixture.[3]

-

Addition of Boc Anhydride: While maintaining the reaction temperature, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in tert-butyl alcohol dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture overnight at room temperature to ensure completion. The pH of the solution should be between 7.5 and 8.5.[3]

-

Work-up:

-

Extract the reaction mixture twice with pentane.

-

Extract the combined organic layers three times with a saturated aqueous sodium bicarbonate solution.

-

Combine all aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution.[3]

-

Extract the acidified aqueous layer four times with ethyl ether.[3]

-

Wash the combined organic layers twice with water, then dry over anhydrous sodium sulfate or magnesium sulfate.[3]

-

-

Isolation and Purification:

-

Filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.[3]

-

To the resulting oil, add hexane and allow it to stand overnight to induce crystallization.[3]

-

Collect the white precipitate by filtration on a Büchner funnel and wash with cold pentane.

-

Dry the solid under reduced pressure at ambient temperature to a constant weight to yield the final product, this compound.

-

Experimental Workflow Diagram

Figure 1: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: cis-4-(Boc-amino)-1-methylcyclohexanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid cyclohexyl scaffold, coupled with the stereochemically defined cis-relationship between the amino and hydroxyl groups, provides a unique three-dimensional structure that is advantageous for designing molecules with specific binding properties to biological targets. The Boc-protected amine and the tertiary alcohol offer versatile handles for further chemical modifications, making this building block particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This document provides detailed application notes on the utility of cis-4-(Boc-amino)-1-methylcyclohexanol and experimental protocols for its synthesis and potential applications, with a focus on its role in the development of Janus kinase (JAK) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its deprotected precursor is presented in Table 1.

| Property | This compound | cis-4-Amino-1-methylcyclohexanol |

| CAS Number | 233764-30-2[1] | 177906-46-6[2] |

| Molecular Formula | C₁₂H₂₃NO₃[1] | C₇H₁₅NO[2] |

| Molecular Weight | 229.32 g/mol [1] | 129.20 g/mol [2] |

| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate[1] | (1s,4s)-4-amino-1-methylcyclohexan-1-ol[2] |

| Appearance | White solid | Not specified |

| Purity | Typically ≥97%[1] | Typically ≥97%[2] |

Applications in Medicinal Chemistry